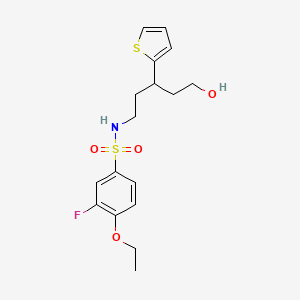

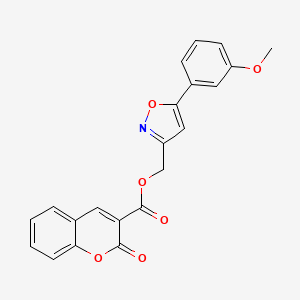

(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

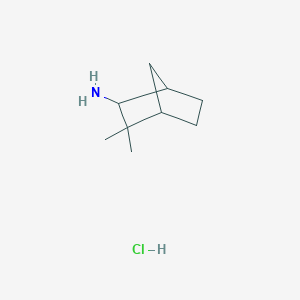

The synthesis of related compounds often involves intricate steps, including etherification, oximation, and Beckmann rearrangement processes, as seen in the synthesis of similar chromene and isoxazole derivatives. For example, a study detailed the preparation of a dimethoxy compound through a series of reactions starting from rotenone and dimethyloxosulphonium methylide, showcasing the complexity and multi-step nature of these syntheses (Xiaodong Chen, Jiao Ye, & A. Hu, 2012). Another approach highlighted is the domino 1,3-dipolar cycloaddition and elimination strategy to create functionalized isoxazoles, demonstrating the versatility and creativity required in these synthetic methodologies (J. G. Ruano, Cristina Fajardo, & M. R. Martín, 2005).

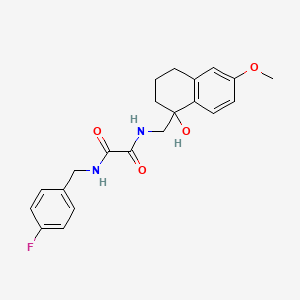

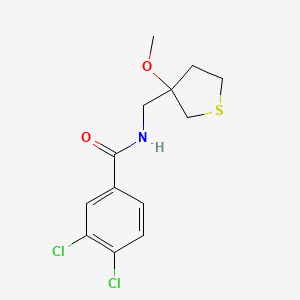

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using NMR, MS techniques, and X-ray single crystal diffraction analysis. These techniques provide detailed insights into the atomic arrangements and configurations, essential for understanding the compound's chemical behavior and reactivity. For instance, the crystal structure analysis of certain chromene and isoxazole derivatives has been elucidated, revealing their triclinic space group and cell parameters, offering a glimpse into the intricate molecular geometry of these compounds (Xiaodong Chen, Jiao Ye, & A. Hu, 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their unique structural features. They participate in various chemical reactions, including nitrile oxide and alkyne cycloaddition, demonstrating their potential as versatile building blocks in organic synthesis. Such reactions not only expand the functional group diversity but also allow for the creation of novel molecular architectures (B. Srinivas & G. Krupadanam, 2017).

科学的研究の応用

Synthesis and Structural Characterization

- The synthesis and structural analysis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions have been demonstrated, highlighting the versatility of chromene derivatives in forming complex structures with potential applications in catalysis and material science (Budzisz, Małecka, & Nawrot, 2004).

- Research into the antibacterial effects and synthesis of new derivatives of 4-hydroxy-chromen-2-one, a structurally similar compound, underscores the antibacterial potential of chromene derivatives, offering pathways for the development of new antibacterial agents (Behrami & Dobroshi, 2019).

Potential Applications

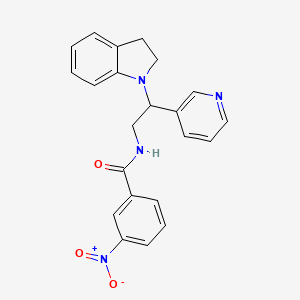

- Chromene derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, indicating their potential in cancer research and therapy (Jiang et al., 2014).

- The synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isomerization processes highlights the chemical versatility of these compounds, suggesting their utility in synthesizing a broad range of chemically active molecules for various applications (Serebryannikova et al., 2019).

- A study on the metabolism of a new P-glycoprotein inhibitor HM-30181 in rats using liquid chromatography/electrospray mass spectrometry demonstrates the pharmacokinetic properties of chromene derivatives, providing insights into their potential use as therapeutic agents (Paek et al., 2006).

Safety and Hazards

将来の方向性

作用機序

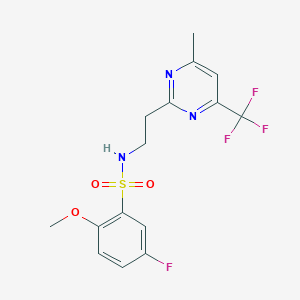

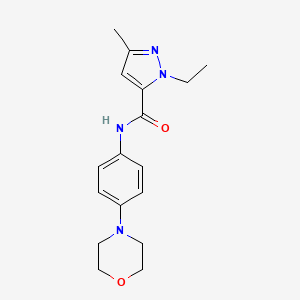

Isoxazole derivatives

Isoxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . It has been found in many biologically active compounds and is known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

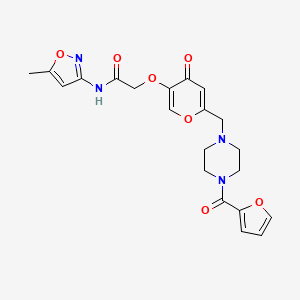

Coumarin derivatives

The compound also contains a coumarin moiety, which is a benzopyrone derivative. Coumarin and its derivatives are known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, antiviral, anticancer, and neuroprotective effects .

特性

IUPAC Name |

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO6/c1-25-16-7-4-6-13(9-16)19-11-15(22-28-19)12-26-20(23)17-10-14-5-2-3-8-18(14)27-21(17)24/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYERLMUMRSUDNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)COC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2497529.png)

![8-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497533.png)

![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-methylamino]-4-oxobut-2-enoate](/img/structure/B2497537.png)

![2-[[1-(2-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2497547.png)